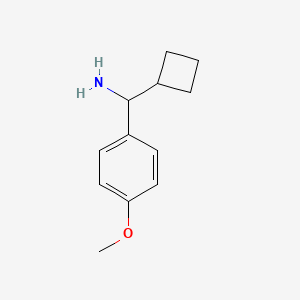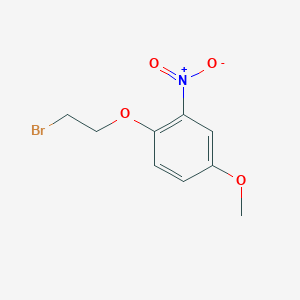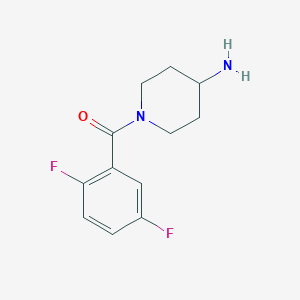
3-((4-Methoxyphenoxy)methyl)aniline
Vue d'ensemble
Description
3-((4-Methoxyphenoxy)methyl)aniline is an organic compound with the molecular formula C14H15NO2 It is characterized by the presence of a methoxyphenoxy group attached to a methyl group, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methoxyphenoxy)methyl)aniline typically involves the reaction of 4-methoxyphenol with formaldehyde to form 4-methoxybenzyl alcohol. This intermediate is then reacted with aniline under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Catalysts such as palladium or ruthenium complexes may also be employed to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Methoxyphenoxy)methyl)aniline can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield reduced forms of the compound.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nitrating agents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the compound.
Applications De Recherche Scientifique
3-((4-Methoxyphenoxy)methyl)aniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-((4-Methoxyphenoxy)methyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((4-Methoxyphenoxy)methyl)aniline: A closely related compound with similar structural features.
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups at different positions, used in neurotransmitter research.
Uniqueness
3-((4-Methoxyphenoxy)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenoxy group provides a balance between hydrophilicity and lipophilicity, making it versatile for various applications .
Propriétés
IUPAC Name |
3-[(4-methoxyphenoxy)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-5-7-14(8-6-13)17-10-11-3-2-4-12(15)9-11/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECNSKNJGUPSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B3198706.png)







![2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide](/img/structure/B3198765.png)
![2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione](/img/structure/B3198785.png)



